molecular formula C9H7F3O2 B147656 3-(Trifluoromethyl)phenylacetic acid CAS No. 351-35-9

3-(Trifluoromethyl)phenylacetic acid

Cat. No. B147656
M. Wt: 204.15 g/mol
InChI Key: BLXXCCIBGGBDHI-UHFFFAOYSA-N
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Patent
US05245046

Procedure details

Into a solution of 3-trifluoromethylphenylacetic acid (20.0 g. 98 mmol) in MeOH (100 mL), cooled in an ice-water bath, was bubbled HCl (g) for 15 min. The mixture was allowed to warm to room temperature and was then concentrated in vacuo to furnish a clear, yellow-green liquid which was diluted with EtOAc (0.25L) and washed with saturated aqueous NaHCO3 (2×0.25L), brine (0.25L), and dried (Na2SO4). Concentration in vacuo provided the crude ester which was purified by chromatography on a column of silica gel(230-400 mesh, 600 g, 70 mm o.d., ethyl acetate-hexanes 10:90, 400 mL fractions) using the flash technique. Fractions 6-9 provided 19.08 g (89%) of methyl-3-trifluoromethylphenylacetate as a clear colorless liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0.25 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([CH2:9][C:10]([OH:12])=[O:11])[CH:6]=[CH:7][CH:8]=1.[CH3:15]O>CCOC(C)=O>[CH3:15][O:11][C:10](=[O:12])[CH2:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:13])([F:14])[F:1])[CH:4]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CC(=O)O)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.25 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled HCl (g) for 15 min
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to furnish a clear, yellow-green liquid which
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (2×0.25L), brine (0.25L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
provided the crude ester which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a column of silica gel(230-400 mesh, 600 g, 70 mm o.d., ethyl acetate-hexanes 10:90, 400 mL fractions)

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC(=CC=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.08 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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